2-furaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone
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Overview
Description
2-Furaldehyde, also known as furfural, is a common toxic compound formed from the dehydration of pentose during the decomposition of lignocellulosic biomass polymers . Morpholine is a common organic chemical compound which has a “morpholine functional group”. This consists of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
Furfural is commercially produced by the hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration . The synthesis of the specific compound you’re asking about, “2-furaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone”, is not clear from the available resources.Molecular Structure Analysis
The molecular structure of 2-furaldehyde (furfural) includes a total of 11 bonds. There are 7 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), and 1 Furane .Chemical Reactions Analysis
Furfural can undergo a number of reactions. For example, it can be hydrogenated to produce furfuryl alcohol. It can also undergo the Cannizzaro reaction to produce furoic acid, an important feedstock for organic synthesis and an intermediate compound in the production of medicines and perfumes .Physical And Chemical Properties Analysis
Furfural, also known as 2-furaldehyde and furfuraldehyde, has the structure of C5H4O2 and a molecular weight of 96.08. It has an odor similar to almonds .Mechanism of Action
Safety and Hazards
Furfural is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, and it is toxic if swallowed, harmful in contact with skin, and fatal if inhaled. It causes skin irritation and serious eye irritation, and it may cause respiratory irritation and damage to organs through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
5-fluoro-N-(furan-2-ylmethylideneamino)-4-morpholin-4-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2/c14-11-9-15-13(18-16-8-10-2-1-5-21-10)17-12(11)19-3-6-20-7-4-19/h1-2,5,8-9H,3-4,6-7H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQLPVQRLNYXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2F)NN=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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